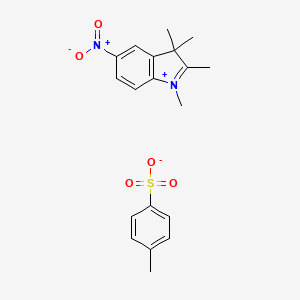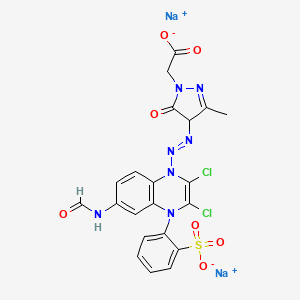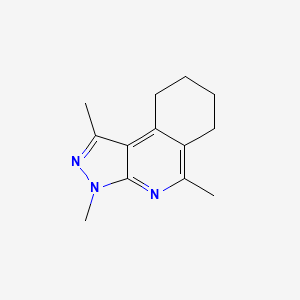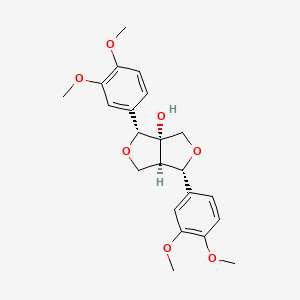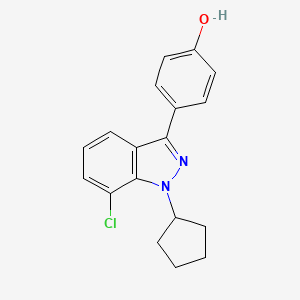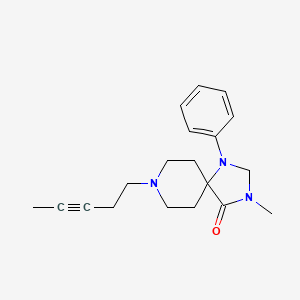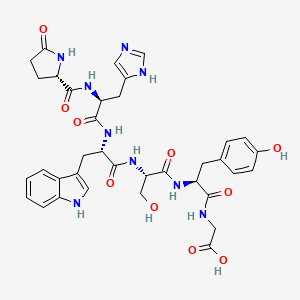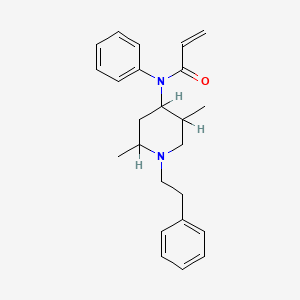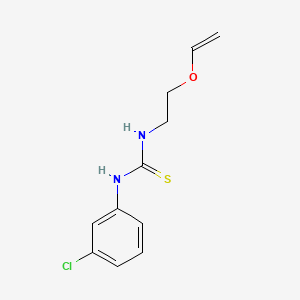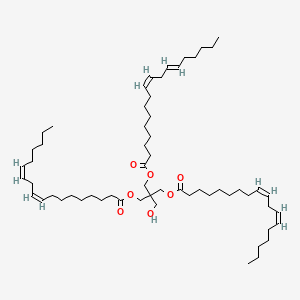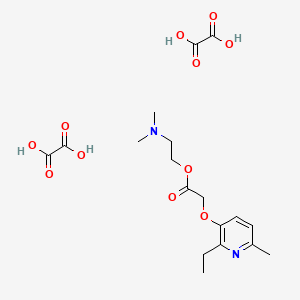
2-(dimethylamino)ethyl 2-(2-ethyl-6-methylpyridin-3-yl)oxyacetate;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(dimethylamino)ethyl 2-(2-ethyl-6-methylpyridin-3-yl)oxyacetate;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethylamino)ethyl 2-(2-ethyl-6-methylpyridin-3-yl)oxyacetate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of dimethylamine with ethylene oxide to form 2-(dimethylamino)ethanol. This intermediate is then reacted with 2-ethyl-6-methylpyridin-3-yl chloroacetate under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(dimethylamino)ethyl 2-(2-ethyl-6-methylpyridin-3-yl)oxyacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups, using reagents such as sodium hydroxide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(dimethylamino)ethyl 2-(2-ethyl-6-methylpyridin-3-yl)oxyacetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.
Mechanism of Action
The mechanism by which 2-(dimethylamino)ethyl 2-(2-ethyl-6-methylpyridin-3-yl)oxyacetate exerts its effects involves interactions with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyridinyl group can engage in π-π stacking and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(dimethylamino)ethyl methacrylate: Similar in structure but with a methacrylate group instead of the pyridinyl group.
2-(dimethylamino)ethanol: Lacks the ester and pyridinyl groups, making it less complex.
2-(diethylamino)ethanol: Similar but with ethyl groups instead of methyl groups on the amine.
Uniqueness
2-(dimethylamino)ethyl 2-(2-ethyl-6-methylpyridin-3-yl)oxyacetate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of the pyridinyl group, in particular, distinguishes it from other similar compounds and contributes to its versatility in scientific research and industrial applications.
Properties
CAS No. |
132401-76-4 |
|---|---|
Molecular Formula |
C18H26N2O11 |
Molecular Weight |
446.4 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl 2-(2-ethyl-6-methylpyridin-3-yl)oxyacetate;oxalic acid |
InChI |
InChI=1S/C14H22N2O3.2C2H2O4/c1-5-12-13(7-6-11(2)15-12)19-10-14(17)18-9-8-16(3)4;2*3-1(4)2(5)6/h6-7H,5,8-10H2,1-4H3;2*(H,3,4)(H,5,6) |
InChI Key |
ZQAHDNFQQHHUAH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=N1)C)OCC(=O)OCCN(C)C.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



